molecular formula C10H9Cl3O B14049749 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one

1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one

Cat. No.: B14049749
M. Wt: 251.5 g/mol
InChI Key: XHSIIEPFNBMVDW-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of multiple chlorine atoms attached to a phenyl ring and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one typically involves the chlorination of precursor compounds. One common method includes the chlorination of 1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution: Products include substituted phenylpropanones.

    Oxidation: Products include phenylpropanone derivatives with additional oxygen functionalities.

    Reduction: Products include alcohols or fully reduced hydrocarbons.

Scientific Research Applications

1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and molecular biology techniques.

Comparison with Similar Compounds

    1-Chloropropan-2-one: A simpler analog with fewer chlorine atoms.

    Chloroacetone: Another chlorinated ketone with different substitution patterns.

Uniqueness: 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one is unique due to its multiple chlorine substitutions on both the phenyl ring and the propanone backbone

Properties

Molecular Formula

C10H9Cl3O

Molecular Weight

251.5 g/mol

IUPAC Name

1-chloro-1-[5-chloro-2-(chloromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl3O/c1-6(14)10(13)9-4-8(12)3-2-7(9)5-11/h2-4,10H,5H2,1H3

InChI Key

XHSIIEPFNBMVDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)Cl)CCl)Cl

Origin of Product

United States

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